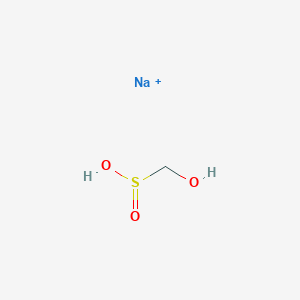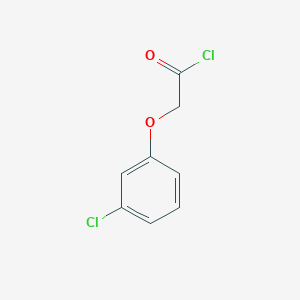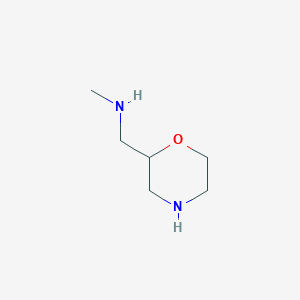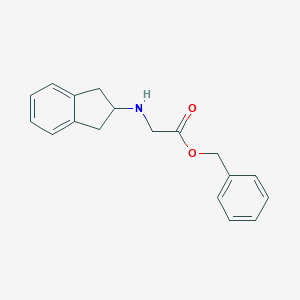
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to off-white powder that is soluble in organic solvents such as ethanol and chloroform. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Wirkmechanismus
The mechanism of action of Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate is not fully understood. However, it is believed to work by inhibiting the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has several advantages and limitations for lab experiments. One advantage is its solubility in organic solvents, which makes it easy to handle and use in various experiments. However, the compound is also sensitive to air and light, which can affect its stability. Additionally, the compound is relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate. One direction is to further investigate its potential therapeutic effects in the treatment of neurodegenerative diseases and cancer. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, more research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
Synthesemethoden
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate can be synthesized using different methods, including the Mannich reaction and the reductive amination of 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid. The Mannich reaction involves the reaction of benzylamine with 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde and formaldehyde in the presence of acid catalysts. The reductive amination method involves the reaction of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid with benzylamine and sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has been studied for its potential applications in various scientific fields. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use in the treatment of cancer.
Eigenschaften
CAS-Nummer |
119543-21-4 |
|---|---|
Produktname |
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
InChI |
InChI=1S/C18H19NO2/c20-18(21-13-14-6-2-1-3-7-14)12-19-17-10-15-8-4-5-9-16(15)11-17/h1-9,17,19H,10-13H2 |
InChI-Schlüssel |
MGQDFTONQLSUFZ-UHFFFAOYSA-N |
SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



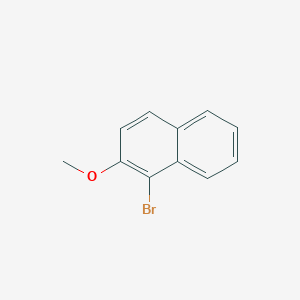

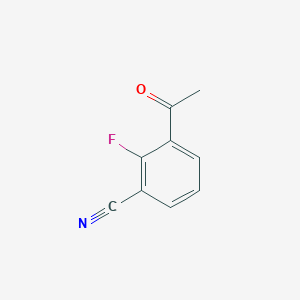
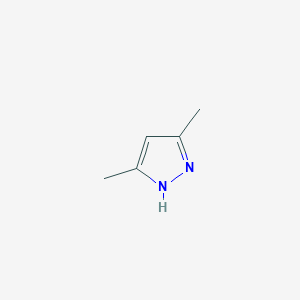
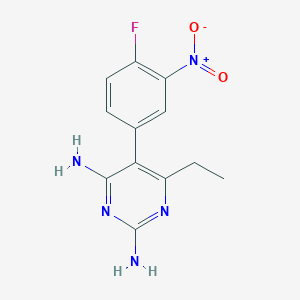
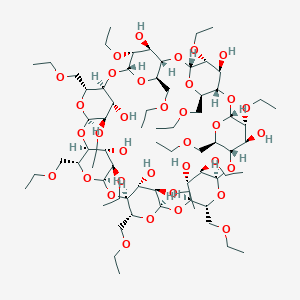

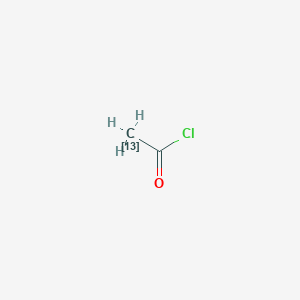
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
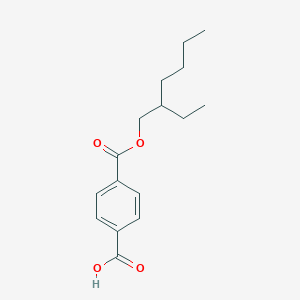
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
